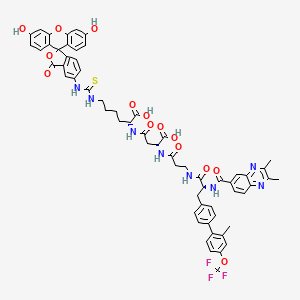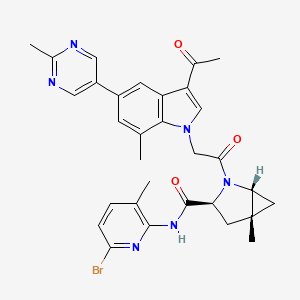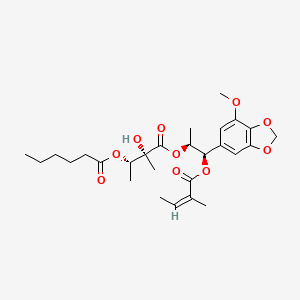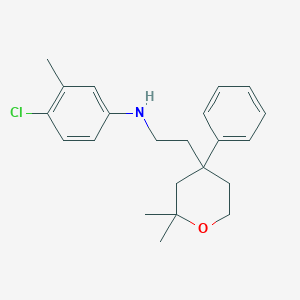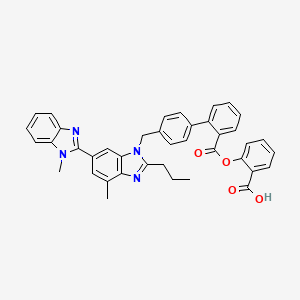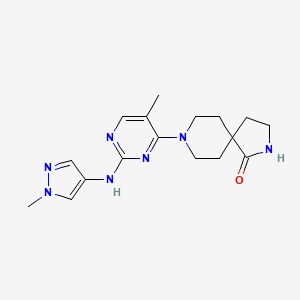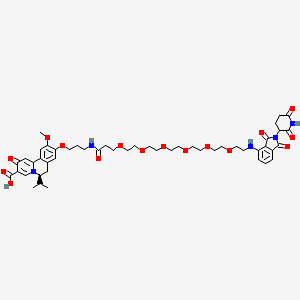
PROTAC PAPD5 degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PAPD5 degrader 1 involves the conjugation of a ligand that binds to PAPD5 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature . Generally, the synthesis involves multiple steps of organic reactions, including amide bond formation, esterification, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production would require stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC PAPD5 degrader 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity.
Reduction: This reaction can alter the oxidation state of the molecule, impacting its stability and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
PROTAC PAPD5 degrader 1 has a wide range of scientific research applications:
Wirkmechanismus
PROTAC PAPD5 degrader 1 functions by forming a ternary complex between PAPD5 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of PAPD5, marking it for degradation by the proteasome. The catalytic mechanism allows the PROTAC molecule to be recycled and target multiple copies of PAPD5, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC BRD4 degrader: Targets the bromodomain-containing protein BRD4 for degradation.
PROTAC CDK degrader: Targets cyclin-dependent kinases for degradation.
PROTAC HDAC degrader: Targets histone deacetylases for degradation.
Uniqueness
PROTAC PAPD5 degrader 1 is unique in its specific targeting of PAPD5, a polymerase involved in viral replication. Its ability to inhibit both hepatitis A and B viruses sets it apart from other PROTACs, which may target proteins involved in different pathways or diseases .
Eigenschaften
Molekularformel |
C49H63N5O16 |
|---|---|
Molekulargewicht |
978.0 g/mol |
IUPAC-Name |
(6S)-9-[3-[3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]-10-methoxy-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C49H63N5O16/c1-31(2)38-26-32-27-42(41(63-3)28-34(32)39-29-40(55)35(49(61)62)30-53(38)39)70-13-5-11-51-43(56)10-14-64-16-18-66-20-22-68-24-25-69-23-21-67-19-17-65-15-12-50-36-7-4-6-33-45(36)48(60)54(47(33)59)37-8-9-44(57)52-46(37)58/h4,6-7,27-31,37-38,50H,5,8-26H2,1-3H3,(H,51,56)(H,61,62)(H,52,57,58)/t37?,38-/m0/s1 |
InChI-Schlüssel |
QGTRQNSEBYBUPU-OALPUDEUSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Kanonische SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
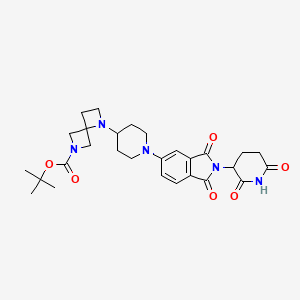
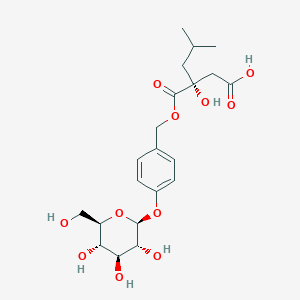
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
